N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Brand Name: Vulcanchem
CAS No.: 1156777-08-0
VCID: VC11563558
InChI: InChI=1S/C12H17NO/c1-8-6-9(2)12-10(7-8)11(13-3)4-5-14-12/h6-7,11,13H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

CAS No.: 1156777-08-0

VCID: VC11563558

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine - 1156777-08-0

Description

1. Chemical Identity

Chemical Name: N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Molecular Formula: C12H17NO
Structure: The compound consists of a benzopyran core with methyl substitutions at positions 6 and 8, an amine functional group at position 4, and an additional methyl group attached to the nitrogen atom.

2. Structural Features

The benzopyran core provides the compound with aromatic stability and potential for diverse reactivity. The presence of methyl groups at positions 6 and 8 enhances hydrophobic interactions in biological systems, while the amine group contributes to hydrogen bonding and ionic interactions.

FeatureDescription
Core StructureBenzopyran
SubstituentsMethyl groups at positions 6, 8; amine at position 4
Functional GroupsAmine (-NH2), methyl (-CH3)

3. Synthesis Pathways

The synthesis of N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves:

  • Starting Materials:

    • A precursor benzopyran derivative.

    • Methylating agents for selective substitution.

    • Ammonia or amine derivatives for introducing the amine group.

  • Synthetic Steps:

    • Step 1: Functionalization of the benzopyran core to introduce methyl groups at specific positions.

    • Step 2: Reduction or catalytic hydrogenation to form the dihydrobenzopyran intermediate.

    • Step 3: Amination reaction to attach the amine group at position 4.

  • Purification:

    • Techniques such as recrystallization or chromatography are used to isolate the target compound.

4. Biological Significance

Benzopyran derivatives are known for their diverse biological activities. While specific data on N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is limited, related compounds exhibit:

  • Antioxidant Properties: The benzopyran structure can scavenge free radicals due to its aromatic stability.

  • Pharmacological Potential: Similar compounds have been investigated for anti-inflammatory and anticancer activities.

  • Neuroprotective Effects: Benzopyrans are studied for their role in modulating neurotransmitter pathways.

5. Applications

The compound's structural features suggest potential applications in:

  • Pharmaceutical Development:

    • As a scaffold for drug design targeting oxidative stress or inflammation.

    • As a precursor for synthesizing more complex bioactive molecules.

  • Material Science:

    • Functionalized benzopyrans are used in polymer chemistry and dye synthesis.

6. Research Directions

Further research is needed to explore:

  • The compound's pharmacokinetics and bioavailability.

  • Its interaction with biological targets through computational modeling.

  • Derivative synthesis to enhance activity or specificity.

CAS No. 1156777-08-0
Product Name N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N,6,8-trimethyl-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C12H17NO/c1-8-6-9(2)12-10(7-8)11(13-3)4-5-14-12/h6-7,11,13H,4-5H2,1-3H3
Standard InChIKey QYEKEZOOMOEMTP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)C(CCO2)NC)C
Purity 95
PubChem Compound 43512542
Last Modified Aug 25 2023

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